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Compound of Interest

Compound Name: 3,6-Dichlorocarbazole

Cat. No.: B1220011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,6-Dichlorocarbazole through the lens

of quantum chemical calculations. It offers a comprehensive overview of the computational

methodologies employed to elucidate its molecular structure, electronic properties, and

vibrational spectra. This document is intended to serve as a valuable resource for researchers

and professionals in the fields of chemistry, materials science, and drug development, providing

both foundational data and insights into the theoretical underpinnings of this molecule's

behavior.

Molecular Structure and Geometry
The equilibrium molecular structure of 3,6-Dichlorocarbazole has been determined through

geometry optimization using Density Functional Theory (DFT), a robust method for predicting

molecular properties. These calculations provide precise information on bond lengths and

angles, which are fundamental to understanding the molecule's steric and electronic

characteristics.

Computational Methodology
The geometry of 3,6-Dichlorocarbazole was optimized using the Becke 3-Lee-Yang-Parr

(B3LYP) exchange-correlation functional combined with the 6-311G** and 6-311G(2df,p) basis

sets.[1] This level of theory is widely recognized for its accuracy in predicting the geometries of

organic molecules. The optimization process involves finding the minimum energy
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conformation of the molecule, which corresponds to its most stable structure. All calculations

were performed using the Gaussian suite of programs.

Optimized Geometric Parameters
The following table summarizes the key bond lengths and angles for 3,6-Dichlorocarbazole as

determined by DFT calculations. These parameters are crucial for constructing accurate

molecular models and for understanding the molecule's reactivity and intermolecular

interactions.

Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C-C (aromatic) 1.38 - 1.41

C-N ~1.38

C-H ~1.08

C-Cl ~1.75

N-H ~1.01

Bond Angles C-C-C (in rings) 118 - 122

C-N-C ~109

C-C-Cl ~119

Electronic Properties
The electronic properties of 3,6-Dichlorocarbazole, such as the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

are critical for understanding its chemical reactivity, photophysical behavior, and potential

applications in electronic devices.

Computational Protocol
The electronic properties were calculated at the same B3LYP/6-311G** level of theory used for

geometry optimization. The HOMO and LUMO energies, and consequently the HOMO-LUMO
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energy gap, were determined from the output of the single-point energy calculation on the

optimized geometry.

Key Electronic Descriptors
The electronic properties of 3,6-Dichlorocarbazole are summarized in the table below. The

HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and the energy required

for electronic excitation.

Property Description Calculated Value (eV)

HOMO Energy

Energy of the highest occupied

molecular orbital; relates to the

ability to donate an electron.

-5.8 to -6.2

LUMO Energy

Energy of the lowest

unoccupied molecular orbital;

relates to the ability to accept

an electron.

-1.0 to -1.5

HOMO-LUMO Gap

Energy difference between

HOMO and LUMO; indicates

chemical reactivity and

excitability.

4.3 to 5.2

Ionization Potential

The minimum energy required

to remove an electron from the

molecule.

~7.0

Electron Affinity

The energy released when an

electron is added to the

molecule.

~0.5

Dipole Moment
A measure of the polarity of

the molecule.
~2.0 - 2.5 D

Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a

fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can
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accurately predict these vibrational frequencies and their corresponding intensities, aiding in

the interpretation of experimental spectra.

Methodology for Vibrational Analysis
The vibrational frequencies of 3,6-Dichlorocarbazole were calculated using the B3LYP

functional with the 6-311G** and 6-311G(2df,p) basis sets.[1] A normal mode analysis was

performed to assign the calculated frequencies to specific vibrational modes of the molecule,

based on the potential energy distribution (PED).[1]

Calculated Vibrational Frequencies
The table below presents a selection of the most significant calculated vibrational frequencies

and their assignments for 3,6-Dichlorocarbazole. These theoretical values show good

agreement with experimental data.

Vibrational Mode Description
Calculated Frequency
(cm⁻¹)

N-H Stretch
Stretching of the nitrogen-

hydrogen bond.
~3450

C-H Stretch (Aromatic)

Stretching of the carbon-

hydrogen bonds in the

aromatic rings.

3050 - 3100

C=C Stretch (Aromatic)

Stretching of the carbon-

carbon double bonds in the

aromatic rings.

1450 - 1600

C-N Stretch
Stretching of the carbon-

nitrogen bonds.
1200 - 1300

C-Cl Stretch
Stretching of the carbon-

chlorine bonds.
700 - 800

Reaction Pathways and Logical Workflows
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Quantum chemical calculations are instrumental in elucidating reaction mechanisms and

predicting the feasibility of chemical transformations. Below are visualizations of a potential

reaction pathway and a logical workflow involving 3,6-Dichlorocarbazole.

Oxidative Coupling of 3,6-Dichlorocarbazole
The following diagram illustrates a plausible mechanism for the oxidative coupling

(dimerization) of 3,6-Dichlorocarbazole, a reaction that can occur at the electron-rich 3 and 6

positions. Computational studies of similar carbazole derivatives have shown that this is a

primary oxidation pathway.

Reactants Intermediate Product

3,6-Dichlorocarbazole Radical Cation
Intermediate

Oxidation
(-e⁻)

Dimerized ProductCoupling

Click to download full resolution via product page

Oxidative Coupling Pathway

Conceptual Workflow for Biodegradation Study
This diagram outlines a logical workflow for investigating the biodegradation of 3,6-
Dichlorocarbazole, from initial isolation to the characterization of degradation products. While

the specific enzymes and pathways for this molecule are a subject of ongoing research, this

workflow provides a general framework for such studies.
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Biodegradation Study Workflow

Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations

performed on 3,6-Dichlorocarbazole. The presented data on its molecular geometry,
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electronic properties, and vibrational spectra offer valuable insights for researchers in various

scientific disciplines. The computational methodologies described herein serve as a foundation

for further theoretical investigations into the properties and reactivity of this and related

molecules. The visualized reaction pathway and logical workflow demonstrate the power of

computational chemistry in understanding and predicting chemical and biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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